molecular formula C6H6N4 B11922606 2,4-Diaminonicotinonitrile CAS No. 860442-85-9

2,4-Diaminonicotinonitrile

Katalognummer: B11922606
CAS-Nummer: 860442-85-9
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: MDLOTQSWMPEUNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diaminonicotinonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of nicotinonitrile, characterized by the presence of two amino groups at the 2 and 4 positions on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminonicotinonitrile typically involves the reaction of 2,4-dichloronicotinonitrile with ammonia. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2,4-Dichloronicotinonitrile+AmmoniaThis compound+Hydrogen Chloride\text{2,4-Dichloronicotinonitrile} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 2,4-Dichloronicotinonitrile+Ammonia→this compound+Hydrogen Chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diaminonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Diaminonicotinamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Diaminonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-diaminonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2,4-Diamino-1,3,5-triazine: Contains a triazine ring and is used in different applications.

    2,4-Diaminobutyric acid: An amino acid with similar functional groups but different structural properties.

Uniqueness

2,4-Diaminonicotinonitrile is unique due to its specific arrangement of amino groups on the pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

860442-85-9

Molekularformel

C6H6N4

Molekulargewicht

134.14 g/mol

IUPAC-Name

2,4-diaminopyridine-3-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,(H4,8,9,10)

InChI-Schlüssel

MDLOTQSWMPEUNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1N)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.